5-Amino-6-(propan-2-yloxy)pyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-6-(propan-2-yloxy)pyridine-2-carboxamide is a chemical compound with the molecular formula C9H13N3O2 and a molecular weight of 195.22 g/mol . This compound is a derivative of pyridine, a nitrogen-containing heterocycle that is widely used in medicinal chemistry and organic synthesis due to its versatile chemical properties .
Vorbereitungsmethoden
The synthesis of 5-Amino-6-(propan-2-yloxy)pyridine-2-carboxamide typically involves the reaction of 5-amino-2-chloropyridine with isopropyl alcohol under basic conditions to form the propan-2-yloxy derivative. This intermediate is then reacted with a suitable carboxamide precursor to yield the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity .
Analyse Chemischer Reaktionen
5-Amino-6-(propan-2-yloxy)pyridine-2-carboxamide undergoes various types of chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dimethylformamide (DMF) or dichloromethane (DCM), and catalysts such as palladium or platinum . Major products formed from these reactions depend on the specific reagents and conditions used, but can include a wide range of substituted pyridine derivatives .
Wissenschaftliche Forschungsanwendungen
5-Amino-6-(propan-2-yloxy)pyridine-2-carboxamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of 5-Amino-6-(propan-2-yloxy)pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 5-Amino-6-(propan-2-yloxy)pyridine-2-carboxamide include other pyridine derivatives such as 5-amino-2-chloropyridine and 6-(propan-2-yloxy)pyridine-2-carboxamide . These compounds share similar chemical structures and properties, but may differ in their specific biological activities and applications . The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C9H13N3O2 |
---|---|
Molekulargewicht |
195.22 g/mol |
IUPAC-Name |
5-amino-6-propan-2-yloxypyridine-2-carboxamide |
InChI |
InChI=1S/C9H13N3O2/c1-5(2)14-9-6(10)3-4-7(12-9)8(11)13/h3-5H,10H2,1-2H3,(H2,11,13) |
InChI-Schlüssel |
MEPRTYZQFNOMKK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=C(C=CC(=N1)C(=O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.